

An In-depth Technical Guide to EN884-Mediated Protein Degradation

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Compound of Interest

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Introduction to EN884: A Novel Approach to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. A key strategy in TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While most PROTACs leverage substrate receptor proteins of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), recent advancements have explored the recruitment of core components of the E3 ligase machinery.

EN884 represents a pioneering class of small molecules that opens up new avenues in TPD by covalently targeting a core adapter protein within the Cullin-RING E3 ubiquitin ligase complex. Specifically, **EN884** is a cysteine-reactive covalent recruiter of S-Phase Kinase-Associated Protein 1 (SKP1).^{[1][2]} SKP1 is an essential adapter protein in the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, one of the largest and most important families of E3 ligases in humans.^{[1][2]} By engaging this fundamental component of the ubiquitin-proteasome system, **EN884**-based PROTACs offer a novel strategy for inducing the degradation of neo-substrate proteins, including therapeutically relevant targets like Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).^{[1][3]} This guide provides a comprehensive overview

of the basic principles of **EN884**-mediated protein degradation, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key processes.

Core Principles of EN884-Mediated Protein Degradation

The mechanism of action of **EN884**-based PROTACs hinges on the specific and covalent recruitment of the SKP1 protein. This novel approach distinguishes itself from conventional PROTACs by targeting an adapter protein rather than a substrate receptor.

Mechanism of Action

EN884 contains a cysteine-reactive acrylamide "warhead" that enables it to form a covalent bond with a specific cysteine residue on its target protein.[2] Through meticulous screening and advanced proteomics techniques, this residue has been identified as Cysteine 160 (C160) on SKP1.[2] The covalent nature of this interaction provides a stable anchor for the recruitment of the entire SCF E3 ligase complex.

When incorporated into a PROTAC, the **EN884** moiety serves as the E3 ligase-recruiting ligand. The other end of the PROTAC contains a ligand that binds to a protein of interest (POI). The linker connecting these two ligands is of critical importance for facilitating the formation of a stable ternary complex between the SCF E3 ligase, the PROTAC, and the POI. Once this ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

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